molecular formula C15H21NO2 B11863858 tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11863858
M. Wt: 247.33 g/mol
InChI Key: JRLXRWNGJMNKLD-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a dihydroquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific chemical and physical properties.

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative with different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-11-7-5-9-13-12(11)8-6-10-16(13)14(17)18-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3

InChI Key

JRLXRWNGJMNKLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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